methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C21H20O5. It is known for its unique chemical structure, which includes a dibenzo[c,h]chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate typically involves the following steps:
Formation of the Dibenzo[c,h]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,h]chromene structure.
Introduction of the Oxo Group: The oxo group at the 6-position is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the resulting compound with methyl 2-bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and aminated products .
Scientific Research Applications
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
- Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Ethyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
Uniqueness
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is unique due to its specific dibenzo[c,h]chromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(20(22)24-2)25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-19(15)16/h5,8-12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYTLOTSJEVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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